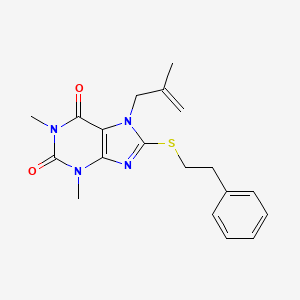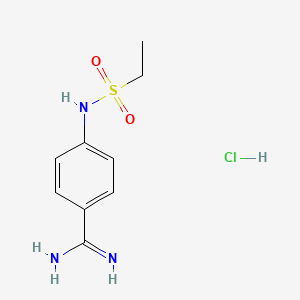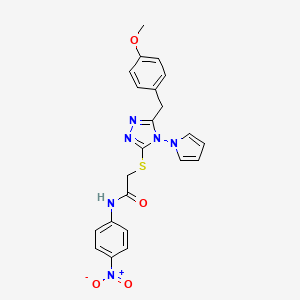
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific proteins that are involved in the growth and spread of cancer cells.
作用機序
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide works by inhibiting the activity of a protein kinase known as Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the advantages of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide is that it is highly selective for BTK, which means that it has fewer off-target effects than other protein kinase inhibitors. This can make it a more effective and safer treatment option for cancer patients. However, one limitation of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its effectiveness. Another area of interest is in developing new formulations of this compound that can improve its bioavailability and make it more effective in treating cancer. Finally, there is interest in studying the long-term effects of this compound treatment, including its potential to induce drug resistance in cancer cells.
合成法
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process begins with the synthesis of 4-fluorophenol, which is then reacted with 2-bromoacetamide to form 2-(4-fluorophenoxy)acetamide. This compound is then reacted with 3,4-dimethoxyphenylacetic acid to form the final product, this compound.
科学的研究の応用
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenoxy)acetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of cancer cells. It has been shown to be effective against a variety of different types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-26-17-8-5-15(10-18(17)27-2)23-11-14(9-20(23)25)22-19(24)12-28-16-6-3-13(21)4-7-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRHNSEVARNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2674207.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)
![1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2674213.png)
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2674214.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)
![N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2674216.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2674219.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)